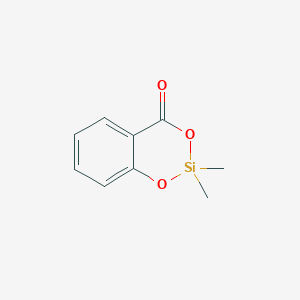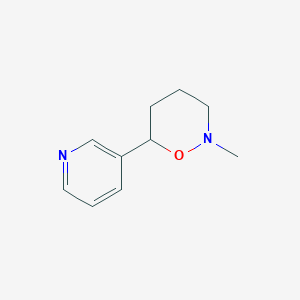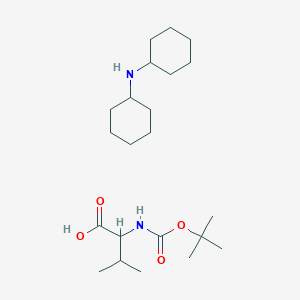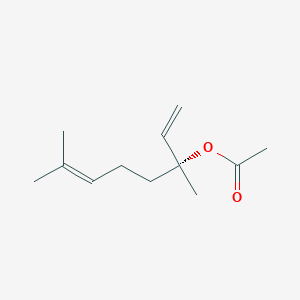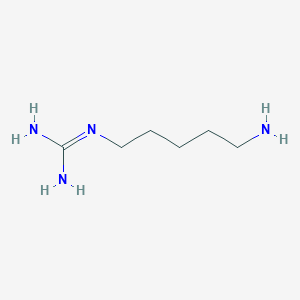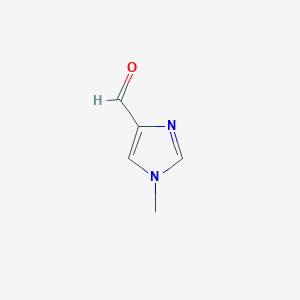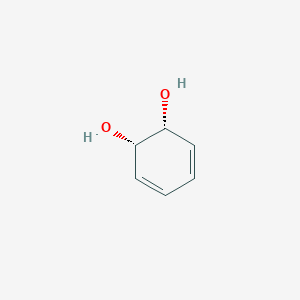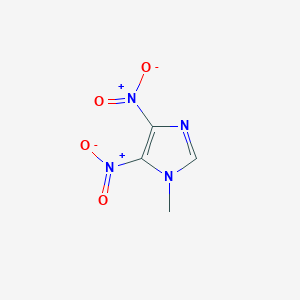![molecular formula C10H14Br2O4Sn B100181 (E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one CAS No. 16894-10-3](/img/structure/B100181.png)
(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one
Descripción general
Descripción
The compound seems to be a complex organic molecule, likely containing elements such as carbon, hydrogen, oxygen, bromine, and tin. It appears to have multiple functional groups, including a ketone group (C=O) and a stannyl group (Sn) which is often seen in organotin compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as α-bromo ketones, can be synthesized from alkenes using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant simultaneously . Another method involves the catalytic protodeboronation of pinacol boronic esters .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound is utilized in the synthesis of heterocyclic compounds , which are crucial in pharmaceuticals and agrochemicals. The dibromo component can act as an electrophilic source, facilitating cyclization reactions to form complex structures like 1,3-oxazines . These reactions are often metal-free and can be conducted under mild conditions, which is advantageous for creating a variety of pharmacologically active molecules.
Formation of Cyclopropyl Ketones
In organic synthesis, the compound can be used to generate cyclopropyl ketones . This is achieved through reactions with dimethyloxosulphonium methylide, where αβ-dibromoketones undergo elimination to form αβ-unsaturated ketones, which then cyclize to cyclopropyl ketones . These intermediates are valuable for further chemical transformations into diverse organic products.
Bromination of Alkenes
The compound serves as a bromine source in the bromination of alkenes . This process is essential for the preparation of α-bromo ketones, which are important intermediates in organic synthesis. The method described uses 1,3-dibromo-5,5-dimethylhydantoin (DBH) to carry out this transformation efficiently in water, providing high yields of α-bromo ketones .
Mecanismo De Acción
Propiedades
IUPAC Name |
(E)-4-[dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2BrH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b2*4-3+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKLTXKAUBLTRX-VVDZMTNVSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/O[Sn](Br)(Br)O/C(=C/C(=O)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587045 | |
| Record name | (3E,3'E)-4,4'-[(Dibromostannanediyl)bis(oxy)]di(pent-3-en-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one | |
CAS RN |
16894-10-3 | |
| Record name | (3E,3'E)-4,4'-[(Dibromostannanediyl)bis(oxy)]di(pent-3-en-2-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin(IV) bis(acetylacetonate) dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



